Tert-butyl 3-hydroxycyclobutylcarbamate Tert-butyl 3-hydroxycyclobutylcarbamate
Brand Name: Vulcanchem
CAS No.: 154748-63-7
VCID: VC21121732
InChI: InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12)
SMILES: CC(C)(C)OC(=O)NC1CC(C1)O
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

Tert-butyl 3-hydroxycyclobutylcarbamate

CAS No.: 154748-63-7

Cat. No.: VC21121732

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-hydroxycyclobutylcarbamate - 154748-63-7

Specification

CAS No. 154748-63-7
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name tert-butyl N-(3-hydroxycyclobutyl)carbamate
Standard InChI InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12)
Standard InChI Key WSUMHFNEPOYLJM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC(C1)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C1)O

Introduction

Chemical Structure and Isomeric Forms

Tert-butyl 3-hydroxycyclobutylcarbamate exists in two stereoisomeric forms: cis and trans. The trans isomer (CAS: 389890-42-0) features the hydroxyl and carbamate groups on opposite sides of the cyclobutane ring, while the cis isomer (CAS: 389890-43-1) has these groups positioned on the same side . Both isomers share the same molecular formula (C₉H₁₇NO₃) and molecular weight (187.24 g/mol), but differ in their three-dimensional arrangement and subsequent chemical reactivity.

Structural Characteristics

The structure of tert-butyl 3-hydroxycyclobutylcarbamate consists of a cyclobutane ring with two key functional groups:

  • A hydroxyl (-OH) group at the 3-position

  • A tert-butyl carbamate (-NHCOO-C(CH₃)₃) group

The IUPAC name for the trans isomer is tert-butyl ((1r,3r)-3-hydroxycyclobutyl)carbamate, reflecting its specific stereochemistry . The compound can be represented by the SMILES notation O=C(OC(C)(C)C)N[C@H]1CC@HC1 for the trans configuration, highlighting the three-dimensional arrangement of its atoms .

Physical Properties

The compound typically appears as a solid at room temperature and requires refrigerated storage for optimal stability . Commercial sources typically provide this compound with a purity of approximately 97% . This high purity is essential for its application in pharmaceutical research and synthetic chemistry.

Physicochemical Properties

Understanding the physicochemical properties of tert-butyl 3-hydroxycyclobutylcarbamate is crucial for predicting its behavior in biological systems and chemical reactions.

Solubility and Partition Coefficients

The compound demonstrates favorable solubility characteristics, making it suitable for various reaction conditions. For the cis isomer, detailed solubility parameters have been reported:

Solubility ParameterValueClassification
Log S (ESOL)-1.28Very soluble (9.71 mg/ml; 0.0519 mol/l)
Log S (Ali)-1.68Very soluble (3.88 mg/ml; 0.0207 mol/l)
Log S (SILICOS-IT)-0.91Soluble (23.2 mg/ml; 0.124 mol/l)

These values indicate good solubility in aqueous and organic media, facilitating its use in diverse synthetic applications .

Lipophilicity Parameters

The lipophilicity of a compound, represented by its partition coefficient (LogP), influences its ADME properties. For tert-butyl 3-hydroxycyclobutylcarbamate (cis isomer), various calculation methods yield the following LogP values:

Calculation MethodLogP Value
iLOGP2.19
XLOGP30.87
WLOGP1.03
MLOGP0.56
SILICOS-IT0.30
Consensus LogP0.99

The consensus LogP value of approximately 1 suggests moderate lipophilicity, balancing water solubility with membrane permeability .

Molecular Properties

The structural characteristics of tert-butyl 3-hydroxycyclobutylcarbamate contribute to its molecular properties:

PropertyValue
Number of heavy atoms13
Number of aromatic heavy atoms0
Fraction Csp30.89
Number of rotatable bonds4
Number of H-bond acceptors3.0
Number of H-bond donors2.0
Molar Refractivity48.94
Topological Polar Surface Area (TPSA)58.56 Ų

These properties influence the compound's behavior in biological systems and its potential for drug-like characteristics .

ClassificationDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard Statements (trans isomer)H315, H319, H335
Hazard Statements (cis isomer)H302, H315, H319, H332, H335
Precautionary StatementsP261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352

These classifications indicate potential for skin irritation, eye irritation, and respiratory irritation .

Synthetic Applications

Tert-butyl 3-hydroxycyclobutylcarbamate serves as a valuable building block in organic synthesis, particularly in pharmaceutical research.

Role in Medicinal Chemistry

The compound's cyclobutane scaffold combined with functional groups (hydroxyl and carbamate) provides opportunities for:

  • Introduction of structural rigidity in drug candidates

  • Attachment points for further functionalization

  • Stereochemical control in synthesis pathways

The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective transformations while protecting the nitrogen atom .

Reaction Examples

Several synthetic applications of tert-butyl 3-hydroxycyclobutylcarbamate have been reported:

Mitsunobu Reaction

The hydroxyl group can participate in Mitsunobu reactions, as demonstrated in this example:

A reaction utilizing triphenylphosphine, DIAD (di-isopropyl azodicarboxylate), and 5-fluoro-2-methoxyphenol with cis-tert-butyl 3-hydroxycyclobutylcarbamate in THF yielded the corresponding ether product with 73% yield. The reaction proceeds at 0-20°C over approximately 168 hours .

Nucleophilic Substitution

The hydroxyl group can be activated for nucleophilic substitution reactions, particularly in the presence of suitable bases:

A reaction of tert-butyl ((1S,3S)-3-hydroxycyclobutyl)carbamate with 3-bromo-2,6-dichloropyridine using cesium carbonate in acetonitrile at room temperature produced tert-butyl ((1S,3S)-3-((3-bromo-6-chloropyridin-2-yl)oxy)cyclobutyl)carbamate with a 56% yield .

Predicted Pharmacological Properties

Computational predictions suggest potential pharmacological behavior of tert-butyl 3-hydroxycyclobutylcarbamate.

ADME Predictions

For the cis isomer, several ADME (Absorption, Distribution, Metabolism, Excretion) parameters have been predicted:

ParameterPrediction
GI absorptionHigh
Blood-Brain Barrier permeantYes
P-glycoprotein substrateNo
CYP1A2 inhibitorNo
CYP2C19 inhibitorNo
CYP2C9 inhibitorNo
CYP2D6 inhibitorNo
CYP3A4 inhibitorNo
Log Kp (skin permeation)-6.82 cm/s

These predictions suggest favorable oral bioavailability and potential CNS penetration .

Drug-likeness Parameters

The compound's compliance with various drug-likeness rules has been evaluated:

RuleViolations
Lipinski0
GhoseNone
Veber0
Egan0
Muegge1
Bioavailability Score0.55
PAINS alerts0
Brenk alerts0
Synthetic accessibility2.88 (on a scale of 1-10)

These results indicate good drug-like properties and relative ease of synthesis .

ParameterSpecification
CAS Number (trans)389890-42-0
CAS Number (cis)389890-43-1
MDL NumberMFCD09038209 (trans), MFCD09038208 (cis)
Purity≥97%
FormulaC₉H₁₇NO₃
Molecular Weight187.24 g/mol
Storage ConditionRefrigerated
FormSolid

These specifications ensure consistency and reliability for research applications .

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